Oxamyl oxime

説明

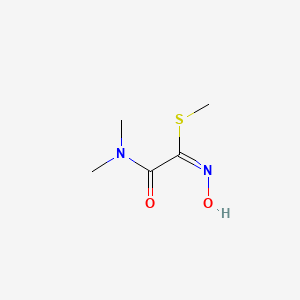

Structure

3D Structure

特性

IUPAC Name |

methyl (1Z)-2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2S/c1-7(2)5(8)4(6-9)10-3/h9H,1-3H3/b6-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDWGGCIROEJJW-XQRVVYSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(=NO)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)/C(=N/O)/SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2S | |

| Record name | ETHANIMIDOTHIOIC ACID, 2-(DIMETHYLAMINO)-N-HYDROXY- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50897361 | |

| Record name | Methyl (1Z)-2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethanimidothioic acid, 2-(dimethylamino)-n-hydroxy- is a white powder., White solid; [CAMEO] | |

| Record name | ETHANIMIDOTHIOIC ACID, 2-(DIMETHYLAMINO)-N-HYDROXY- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxamyl oxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

30558-43-1, 66344-33-0 | |

| Record name | ETHANIMIDOTHIOIC ACID, 2-(DIMETHYLAMINO)-N-HYDROXY- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxamyl oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030558431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanimidothioic acid, 2-(dimethylamino)-N-hydroxy-2-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl (1Z)-2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(dimethylamino)-N-hydroxy-2-oxothioimidoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAMYL OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2VR7FW48D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Functional Groups of Oxamyl Oxime

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical intermediates is paramount. Oxamyl oxime, a key precursor in the synthesis of the insecticide Oxamyl, presents a noteworthy case study in molecular architecture and reactivity. This technical guide provides an in-depth analysis of its chemical structure, functional groups, and relevant physicochemical properties.

Chemical Identity and Structure

This compound, systematically named methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate, is a crucial intermediate in the manufacturing of the carbamate (B1207046) pesticide, Oxamyl.[1] Its chemical identity is well-established with the CAS Registry Number 30558-43-1 and a molecular formula of C5H10N2O2S.[2][3][4]

The molecular structure of this compound is characterized by a central carbon atom double-bonded to a nitrogen atom, forming an oxime functional group. This core structure is further substituted with a thioester group, a dimethylamino group, and a carbonyl group.

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Functional Group Analysis

The reactivity and physicochemical properties of this compound are dictated by the presence of several key functional groups:

-

Oxime: The C=N-OH group is the defining feature of this molecule. The nitrogen-hydroxy bond imparts acidic properties, and the carbon-nitrogen double bond can exist as (E) or (Z) isomers.[5][6]

-

Thioester: The S-methyl group attached to the imine carbon forms a thioester linkage (-S-CH3).

-

Tertiary Amide: A dimethylamino group is attached to a carbonyl carbon, forming a tertiary amide (-C(=O)N(CH3)2). This group influences the molecule's polarity and solubility.

-

Carbonyl Group: The C=O within the amide functional group is a polar moiety that contributes to the molecule's overall reactivity.

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C5H10N2O2S |

| Molecular Weight | 162.21 g/mol |

| Boiling Point | 272.1°C at 760 mmHg |

| Density | 1.2 g/cm³ |

| Flash Point | 118.3°C |

Note: Data sourced from various chemical databases.[2]

Experimental Protocols: Synthesis of Oxamyl

The primary utility of this compound is as a direct precursor in the synthesis of the insecticide Oxamyl. A general experimental protocol for this conversion is outlined below.

Objective: To synthesize Oxamyl by reacting this compound with methyl isocyanate.

Materials:

-

This compound (methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate)

-

Methyl isocyanate (CH3NCO)

-

Anhydrous, inert solvent (e.g., acetonitrile)

-

Base catalyst (e.g., triethylamine)

-

Reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet

-

Apparatus for solvent removal (e.g., rotary evaporator)

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve this compound in the anhydrous solvent.

-

Add a catalytic amount of the base to the solution.

-

Cool the mixture to a suitable temperature (e.g., 0-5°C) to control the exothermic reaction.

-

Slowly add methyl isocyanate to the stirred solution, maintaining the temperature within the desired range.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period to ensure complete reaction.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).

-

Upon completion, the solvent is removed under reduced pressure to yield crude Oxamyl.

-

The crude product can be further purified by recrystallization or chromatography if necessary.

This reaction involves the nucleophilic attack of the hydroxyl group of the oxime on the electrophilic carbonyl carbon of the methyl isocyanate, resulting in the formation of a carbamate ester linkage, which is characteristic of the Oxamyl molecule.[1]

Synthesis Pathway Diagram

Caption: Synthesis of Oxamyl from this compound.

References

- 1. Oxamyl (Ref: DPX D1410) [sitem.herts.ac.uk]

- 2. oxamyl-oxime | CAS#:30558-43-1 | Chemsrc [chemsrc.com]

- 3. This compound | C5H10N2O2S | CID 6399255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Oxamyl-oxime | CAS 30558-43-1 | LGC Standards [lgcstandards.com]

- 6. This compound, (E)- | C5H10N2O2S | CID 6399420 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Effects of Oxamyl and its Metabolite, Oxamyl Oxime, on Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamyl (B33474), a broad-spectrum carbamate (B1207046) insecticide, nematicide, and acaricide, is widely utilized in agriculture to protect a variety of crops. Upon environmental release, oxamyl can be metabolized to several byproducts, with oxamyl oxime (also known as IN-A2213) being a principal metabolite. While the toxicological profile of oxamyl is well-documented, understanding the effects of its metabolites is crucial for a comprehensive environmental risk assessment. This technical guide provides an in-depth analysis of the toxicological impacts of both oxamyl and this compound on a range of non-target organisms. It summarizes quantitative toxicity data, details experimental methodologies for key toxicological studies, and visualizes the primary signaling pathway of toxicity and associated experimental workflows.

Introduction

Oxamyl (N,N-dimethyl-2-methylcarbamoyloxyimino-2-(methylthio)acetamide) is a carbamate pesticide that functions by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and vertebrates.[1][2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity.[1][2] The primary metabolite of oxamyl, this compound, is generally considered to be less acutely toxic than the parent compound.[4] This guide synthesizes the available toxicological data for both compounds, providing a valuable resource for researchers and professionals in environmental science and drug development.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity of oxamyl and available data for this compound on various non-target organisms.

Table 1: Acute Toxicity of Oxamyl in Non-Target Organisms

| Organism Group | Species | Endpoint | Value | Reference(s) |

| Mammals | Rat (oral) | LD50 | 2.5 - 5.4 mg/kg | [5][6][7][8] |

| Mouse (oral) | LD50 | 2.3 - 3.3 mg/kg | [5][8] | |

| Guinea Pig (oral) | LD50 | 7 mg/kg | [5][8] | |

| Rabbit (dermal) | LD50 | 740 - 2960 mg/kg | [5][6][8] | |

| Rat (inhalation) | LC50 (1-hr) | 0.12 - 0.17 mg/L | [5][8] | |

| Rat (inhalation) | LC50 (4-hr) | 0.064 mg/L | [5] | |

| Birds | Bobwhite Quail (oral) | LD50 | 4.18 - 9.4 mg/kg | [6] |

| Mallard Duck (oral) | LD50 | 2.6 - 3.16 mg/kg | [6] | |

| Zebra Finch (oral) | LD50 | 0.918 mg/kg | [1] | |

| Fish | Rainbow Trout | LC50 (96-hr) | 4.2 mg/L | [6][9] |

| Bluegill Sunfish | LC50 (96-hr) | 5.6 mg/L | [6][10] | |

| Goldfish | LC50 (96-hr) | 27.5 mg/L | [6] | |

| Channel Catfish | LC50 (96-hr) | 17.5 mg/L | [6] | |

| Aquatic Invertebrates | Daphnia magna | EC50 (48-hr) | 0.319 - 5.7 ppm | [5][9] |

| Bees | Honey Bee | - | Highly Toxic | [6] |

Table 2: Chronic Toxicity of Oxamyl in Non-Target Organisms

| Organism Group | Species | Endpoint | Value | Reference(s) |

| Mammals | Rat (2-year feeding) | NOAEL | 1.32 mg/kg/day (females) | [4] |

| Mouse (2-year feeding) | NOAEL | 1.25 mg/kg/day | [6] | |

| Dog (2-year feeding) | NOAEL | - | [6] | |

| Birds | Mallard Duck (reproduction) | NOAEC | 10 mg/kg-diet | [1] |

| Aquatic Invertebrates | Daphnia magna (21-day) | NOEC | 0.77 mg/L | [9] |

Table 3: Toxicity of this compound (IN-A2213) in Non-Target Organisms

| Organism Group | Species | Endpoint | Value | Reference(s) |

| Mammals | Rat | Acute Oral Toxicity | Less acutely toxic than oxamyl | [4] |

| Various | in vitro | Acetylcholinesterase Inhibition | Lower potency than oxamyl | [4] |

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized guidelines.

Mammalian Acute Oral Toxicity Study (Based on OECD Guideline 425)

This test is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.

-

Test Animals: Healthy, young adult rodents (commonly rats or mice), fasted prior to dosing.[11]

-

Housing: Animals are housed in individual cages under controlled conditions of temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle.[11]

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed 1 mL/100 g of body weight for aqueous solutions or 2 mL/100 g for oily solutions.[11]

-

Procedure: A sequential dosing approach is used. A single animal is dosed at a starting level. Depending on the outcome (survival or death), the next animal is dosed at a lower or higher level. This process continues until the LD50 can be estimated with a certain level of confidence.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for at least 14 days. Observations are frequent on the day of dosing and at least daily thereafter. Body weight is recorded weekly.[11]

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Avian Acute Oral Toxicity Test (Based on OECD Guideline 223)

This guideline provides methods to assess the acute oral toxicity of a substance to birds.

-

Test Species: Commonly used species include the Northern Bobwhite (Colinus virginianus) or the Mallard duck (Anas platyrhynchos).[1][12][13]

-

Housing: Birds are housed in pens suitable for their size and species, with controlled temperature, humidity, and a 14-hour light/10-hour dark photoperiod.

-

Dose Administration: The test substance is administered as a single oral dose, either by gavage or in a gelatin capsule.[14]

-

Procedure: A tiered approach is often used, starting with a limit test at a high dose (e.g., 2000 mg/kg). If mortality occurs, a dose-response study with multiple dose levels is conducted. The sequential testing design aims to estimate the LD50 with the minimum number of birds.[13][15]

-

Observations: Birds are observed for mortality and signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and daily thereafter. Body weight and food consumption are recorded.[14]

-

Endpoint: The primary endpoint is the LD50, the statistically estimated dose that is lethal to 50% of the test population.

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a fish population over a 96-hour period (LC50).[4][16][17][18][19]

-

Test Species: Recommended species include Rainbow trout (Oncorhynchus mykiss), Zebrafish (Danio rerio), and Bluegill sunfish (Lepomis macrochirus).[4][16][19]

-

Test System: A static, semi-static, or flow-through system can be used. In a static test, the test solution is not renewed. In a semi-static test, the solution is renewed at regular intervals (e.g., every 24 hours). A flow-through system provides a continuous supply of fresh test solution.

-

Procedure: Fish are exposed to at least five concentrations of the test substance arranged in a geometric series. A control group is also maintained. At least seven fish are used per concentration.[17]

-

Test Conditions: The test is conducted for 96 hours. Water temperature, pH, and dissolved oxygen are monitored regularly.

-

Observations: Mortality and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.[16][17]

-

Endpoint: The LC50 at 96 hours is calculated using appropriate statistical methods.

Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to the aquatic invertebrate Daphnia magna.[20][21][22][23][24]

-

Test Organism: Young daphnids (Daphnia magna), less than 24 hours old at the start of the test.[21][22]

-

Test System: A static test is performed in glass vessels.

-

Procedure: Daphnids are exposed to a range of at least five concentrations of the test substance for 48 hours. A control group is included. At least 20 daphnids, divided into four replicates of five, are used for each concentration.[21]

-

Test Conditions: The test is conducted at 20 ± 2 °C under a 16-hour light/8-hour dark cycle. The daphnids are not fed during the test.[20]

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[22]

-

Endpoint: The primary endpoint is the EC50, the concentration that causes immobilisation in 50% of the daphnids after 48 hours.

Earthworm Acute Toxicity Test (Based on OECD Guideline 207)

This guideline describes two methods to assess the acute toxicity of chemicals to earthworms: a filter paper contact test and an artificial soil test.[10][25][26][27][28]

-

Test Species: Eisenia fetida is the recommended species.[25][27]

-

Filter Paper Contact Test (Screening):

-

Procedure: Earthworms are individually exposed to the test substance on moist filter paper in vials for 48 hours.[25]

-

Observations: Mortality is assessed at 24 and 48 hours.

-

-

Artificial Soil Test:

-

Procedure: Earthworms are kept in a defined artificial soil medium to which the test substance has been added. The exposure duration is 14 days. At least five concentrations are tested with four replicates per concentration, and 10 earthworms per replicate.[27][28]

-

Observations: Mortality and changes in body weight are assessed at 7 and 14 days.

-

Endpoint: The LC50 at 14 days is determined.

-

Signaling Pathways and Experimental Workflows

Primary Signaling Pathway of Oxamyl Toxicity

The primary mechanism of toxic action for oxamyl is the inhibition of the enzyme acetylcholinesterase (AChE). The following diagram illustrates this pathway.

Potential Non-Cholinergic Signaling Pathway: Oxidative Stress

Recent studies suggest that carbamates, including oxamyl, may also induce toxicity through non-cholinergic pathways, such as the induction of oxidative stress. This can occur through the overproduction of reactive oxygen species (ROS) and the disruption of antioxidant defense mechanisms.

Experimental Workflow for a Typical Acute Toxicity Study

The following diagram outlines the general workflow for conducting an acute toxicity study, applicable to various non-target organisms with modifications as per specific guidelines.

Conclusion

This technical guide provides a comprehensive overview of the toxicological effects of oxamyl and its primary metabolite, this compound, on non-target organisms. The data clearly indicate that oxamyl is highly toxic to a wide range of species, primarily through the inhibition of acetylcholinesterase. Its metabolite, this compound, is demonstrably less toxic, though more quantitative data would be beneficial for a more refined risk assessment. The detailed experimental protocols provided herein offer a standardized approach for future toxicological evaluations. Further research into the non-cholinergic mechanisms of toxicity, such as oxidative stress and potential endocrine disruption, is warranted to fully understand the environmental impact of oxamyl and its degradation products. This guide serves as a critical resource for scientists and professionals working to ensure the safe and responsible use of pesticides and to develop safer alternatives.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Oxamyl (Ref: DPX D1410) [sitem.herts.ac.uk]

- 4. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 5. Acute toxicity studies with oxamyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EXTOXNET PIP - OXAMYL [extoxnet.orst.edu]

- 7. echemi.com [echemi.com]

- 8. iris.unife.it [iris.unife.it]

- 9. oral ld50 values: Topics by Science.gov [science.gov]

- 10. multisearch.mq.edu.au [multisearch.mq.edu.au]

- 11. 3.7. In Vivo Acute Oral Toxicity Study and Gross Behavioral Studies [bio-protocol.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 15. Saving two birds with one stone: using active substance avian acute toxicity data to predict formulated plant protection product toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eurolab.net [eurolab.net]

- 17. oecd.org [oecd.org]

- 18. eurofins.com.au [eurofins.com.au]

- 19. oecd.org [oecd.org]

- 20. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 21. oecd.org [oecd.org]

- 22. shop.fera.co.uk [shop.fera.co.uk]

- 23. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 24. eurofins.it [eurofins.it]

- 25. Ecotoxicity - Earthworm Eisenia foetida: Acute Toxicity test (OECD 207: 1984). - IVAMI [ivami.com]

- 26. oecd.org [oecd.org]

- 27. biotecnologiebt.it [biotecnologiebt.it]

- 28. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]

Environmental fate and transport of Oxamyl oxime in soil

An In-Depth Technical Guide to the Environmental Fate and Transport of Oxamyl (B33474) and its Oxime Metabolite in Soil

Introduction

Oxamyl is a carbamate (B1207046) compound used as a systemic insecticide, nematicide, and acaricide for the control of a broad spectrum of pests on various field crops, fruits, and ornamental plants.[1] Upon its release into the environment, understanding its fate and transport, particularly in soil, is critical for assessing potential environmental risks, including the possibility of groundwater contamination. The primary degradation product of oxamyl in the soil is its oxime metabolite, (Z)-2-hydroxyimino-N,N-dimethyl-2-(methylthio)acetamide, commonly referred to as oxamyl oxime (IN-A2213).[2] This technical guide provides a comprehensive overview of the degradation pathways, transport mechanisms, and persistence of oxamyl and this compound in the soil environment, supported by quantitative data and detailed experimental methodologies.

Degradation of Oxamyl in Soil

The dissipation of oxamyl in soil is a relatively rapid process governed by a combination of biotic and abiotic factors.[3] Microbial activity and chemical hydrolysis are the principal mechanisms controlling its degradation.[4][5]

Primary Degradation Pathway

The initial and most significant step in the degradation of oxamyl in soil is the hydrolysis of the methylcarbamoyl moiety, which results in the formation of the less toxic this compound (IN-A2213).[4] This transformation can be mediated by both microbial action and abiotic chemical processes. Following its formation, this compound is further degraded into the acid IN-D2708 and other polar metabolites, eventually leading to mineralization as carbon dioxide. The conversion of this compound to IN-D2708 may proceed through the intermediate metabolites IN-N0079 and IN-T2921.

Caption: Primary degradation pathway of Oxamyl in soil.

Factors Influencing Degradation

-

Microbial Degradation : This is the main process controlling the dissipation of oxamyl in the environment.[4][6] Several bacterial strains, particularly from the genus Pseudomonas, have been isolated from agricultural soils and shown to rapidly hydrolyze oxamyl to this compound.[4] A specific carbamate-hydrolase gene, cehA, has been identified as a novel oxamyl hydrolase, confirming the direct involvement of microbial enzymes in its breakdown.[4][6] In soils with a history of oxamyl application, enhanced or accelerated biodegradation has been widely reported.[4][7]

-

Abiotic Degradation (Chemical Hydrolysis) : Oxamyl is susceptible to chemical hydrolysis, a process that is significantly influenced by soil pH.[4] The rate of hydrolysis is slow in acidic soils but increases rapidly in neutral to alkaline conditions.[1] This pH-dependent degradation contributes to its overall instability in many soil environments.[4]

-

Soil Properties and Environmental Conditions :

-

Temperature : The degradation rate of oxamyl increases with higher soil temperatures, following the Arrhenius relationship.[5] Soil temperature has been identified as a more significant factor than rainfall in influencing degradation speed in field studies.[5]

-

Moisture : Degradation rates increase with rising soil moisture content up to field capacity.

-

Organic Matter and Clay Content : While primarily affecting mobility, soil composition can influence the bioavailability of oxamyl for microbial degradation.[1]

-

Quantitative Environmental Fate Parameters

The persistence of a chemical in the environment is often quantified by its half-life (DT50), the time required for 50% of the initial concentration to dissipate. Sorption coefficients (Kd and Koc) are used to describe its tendency to bind to soil particles, which influences its mobility.

Soil Half-Life (DT50)

Oxamyl is considered to have low persistence in soil.[1][3] Its half-life varies depending on environmental conditions and soil type, but it generally ranges from a few days to several weeks.[8][9]

| Study Type | Soil Type / Condition | Half-Life (DT50) Range | Citations |

| Field Studies | Various | 4 - 28 days | [1][4][5] |

| Field Study | Silt Loam (pH 5.8) | 7.7 - 10 days | |

| Laboratory, Aerobic | Various | ~20 days | |

| Laboratory, Aerobic | Loamy Fine Sand (10°C) | 21 days | [10] |

| Laboratory, Aerobic | Fine Sand (10°C) | 415 days | [10] |

| Laboratory, Anaerobic | Various | < 7 - 20 days | [9][10] |

Mobility and Transport in Soil

Based on its chemical properties and laboratory data, oxamyl is expected to have very high mobility in soil.[10] However, its actual movement in the field is often limited due to its rapid degradation.[3][10]

-

Sorption and Leaching : Oxamyl does not readily adsorb to soil or sediment particles.[1] Adsorption is positively correlated with the soil's organic matter and clay content. Despite its high leaching potential, field studies have shown that the majority of oxamyl residues (~98%) remain in the upper 15 cm of the soil, as degradation outpaces movement through the soil profile.[10]

-

Sorption Coefficients : The low sorption of oxamyl is reflected in its low organic carbon-normalized partition coefficient (Koc) values.

| Parameter | Value Range | Soil Type(s) | Citations |

| Koc (mL/g) | 6 - 10 | Arrendondo, Cecil, Webster | [10] |

| Kd (mL/g) | Not specified | Correlated to clay & organic matter |

Experimental Protocols

Standardized methods are crucial for the accurate determination of oxamyl and this compound residues in soil and for conducting fate studies.

Soil Residue Analysis

The quantitative analysis of oxamyl and this compound from soil matrices typically involves solvent extraction, sample cleanup, and instrumental analysis, most commonly by Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).[2][11]

Caption: Analytical workflow for Oxamyl and this compound in soil.

Detailed Protocol for LC/MS/MS Analysis:

-

Extraction : A soil sample (approx. 13-20 g) is extracted using an Accelerated Solvent Extractor (ASE).[2] The extraction solvent is typically an 80:20 mixture of acetonitrile (B52724) and methanol containing 0.01% formic acid.[11]

-

Concentration and Dilution : An aliquot of the extract is concentrated under a gentle stream of nitrogen.[2] The concentrated sample is then diluted to a final known volume with an aqueous solution of 0.01% formic acid.[2][11]

-

Cleanup/Filtration : The final extract is filtered through a 0.2 µm PTFE syringe filter to remove particulate matter before analysis.[2][11]

-

Analysis : The filtered sample is analyzed by reverse-phase Liquid Chromatography coupled to a tandem Mass Spectrometer (LC/MS/MS). Detection is achieved using electrospray ionization in positive mode (ESI+), monitoring specific precursor-to-product ion transitions for both oxamyl and this compound in Multiple Reaction Monitoring (MRM) mode.[12]

-

Quantification : The concentration is determined against a calibration curve prepared from analytical standards.[11] The Limit of Quantitation (LOQ) for this type of method is typically around 0.005-0.01 mg/kg (5-10 µg/kg).[2]

Aerobic Soil Metabolism Study Protocol

These laboratory studies are designed to determine the rate and pathway of degradation under controlled aerobic conditions.

-

Test System : A flow-through glass chamber containing moist, sieved soil (e.g., silt loam, pH 4.7) is used. The chamber is connected to traps containing caustic alkali (e.g., NaOH or KOH) to capture evolved ¹⁴CO₂.

-

Application : [¹⁴C]-labeled oxamyl is applied uniformly to the soil surface.

-

Incubation : The soil is incubated in the dark at a constant temperature (e.g., 25°C) for a period of up to 60 days. A continuous stream of humidified air is passed through the system to maintain aerobic conditions.

-

Sampling : The caustic traps are sampled periodically to quantify mineralized ¹⁴CO₂. Soil samples are collected at predetermined intervals.

-

Extraction and Analysis : Soil samples are extracted with solvents like acetonitrile/water or methanol/water. The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector and/or LC/MS to identify and quantify the parent oxamyl and its degradation products.

-

Data Analysis : The dissipation half-life (DT50) and the formation and decline of major metabolites are calculated using appropriate kinetic models.

Field Dissipation and Lysimeter Studies

Field and lysimeter studies provide data on the fate and transport of substances under more realistic environmental conditions.[13][14]

-

Site Selection and Setup : A bare soil plot or a lysimeter (an intact, large-volume soil column) is established in a location with known soil characteristics (e.g., sandy loam, pH 6.6).

-

Application : A formulation of oxamyl (e.g., granular or liquid) is applied to the soil surface at a known rate and incorporated to a specified depth (e.g., 20 cm).

-

Sampling : At various time intervals after application (e.g., from day 0 to over a year), multiple soil cores are collected from the treated area to a significant depth (e.g., 90 cm).

-

Sample Processing : The soil cores are immediately sectioned into depth segments (e.g., 0-15 cm, 15-30 cm, 30-45 cm, etc.). Samples are stored frozen until analysis.[11]

-

Analysis : Each soil segment is analyzed for residues of oxamyl and this compound using a validated analytical method, such as the LC/MS/MS protocol described in section 4.1.

-

Data Interpretation : The data are used to calculate the field dissipation half-life in the topsoil layer and to assess the extent of leaching to lower soil depths over time.

Conclusion

The environmental fate of oxamyl in soil is characterized by rapid degradation, primarily through microbial hydrolysis, into its main metabolite, this compound. This process is highly dependent on soil pH, temperature, and moisture. While oxamyl possesses the chemical characteristics for high mobility, its potential to leach into groundwater is significantly mitigated by its low persistence in most agricultural soils. The formation of this compound and its subsequent degradation are key features of the overall dissipation pathway. A thorough understanding of these processes, supported by robust analytical methods and well-designed laboratory and field studies, is essential for the accurate environmental risk assessment of oxamyl use in agriculture.

References

- 1. EXTOXNET PIP - OXAMYL [extoxnet.orst.edu]

- 2. epa.gov [epa.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Frontiers | Isolation of Oxamyl-degrading Bacteria and Identification of cehA as a Novel Oxamyl Hydrolase Gene [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. epa.gov [epa.gov]

- 10. Oxamyl | C7H13N3O3S | CID 31657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. epa.gov [epa.gov]

- 13. bcpc.org [bcpc.org]

- 14. researchgate.net [researchgate.net]

Biodegradation of Oxamyl in Aquatic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradation pathways of the insecticide and nematicide oxamyl (B33474) in aquatic environments. It details the key microbial players, enzymatic processes, and abiotic factors influencing its degradation. This document summarizes quantitative data, outlines experimental protocols, and provides visual representations of the degradation pathways and experimental workflows to support research and development in this area.

Introduction

Oxamyl, a carbamate (B1207046) pesticide, is utilized for the control of a broad spectrum of insects, mites, and nematodes in various agricultural settings.[1] Its presence in aquatic systems, primarily through runoff and leaching, raises environmental concerns due to its toxicity. Understanding the biodegradation pathways of oxamyl is crucial for assessing its environmental fate and developing effective bioremediation strategies. The primary route of oxamyl detoxification in aquatic environments is through microbial and chemical hydrolysis of the carbamate ester bond, leading to the formation of its less toxic metabolite, oxamyl oxime.[2][3]

Biodegradation Pathways of Oxamyl

The degradation of oxamyl in aquatic systems is a multifaceted process involving both biotic and abiotic mechanisms. Microbial action is a significant contributor to its breakdown, alongside chemical hydrolysis and photodegradation.

Microbial Degradation

Numerous microorganisms have been identified with the capability to degrade oxamyl, primarily through enzymatic hydrolysis.

Key Microorganisms:

-

Bacteria: Species from the genus Pseudomonas are prominent in oxamyl degradation.[4] Strains of Pseudomonas, isolated from agricultural soils with a history of oxamyl application, have demonstrated the ability to utilize oxamyl as a source of carbon and nitrogen.[4] Other bacteria, such as Micrococcus luteus, have also been shown to effectively degrade oxamyl.

-

Fungi: Various fungal species, including those from the genus Trichoderma (e.g., T. harzianum, T. viride), Aspergillus niger, Fusarium oxysporum, and Penicillium cyclopium, have been identified as capable of biodegrading oxamyl.[5]

Enzymatic Hydrolysis:

The initial and most critical step in the microbial degradation of oxamyl is the hydrolysis of the carbamate linkage. This reaction is catalyzed by a class of enzymes known as carbamate hydrolases. The gene cehA has been identified as encoding a carbamate hydrolase responsible for the hydrolysis of oxamyl to this compound.[4]

The hydrolysis of oxamyl yields two primary products: this compound and methylamine (B109427).[4] While oxamyl-degrading bacteria can utilize methylamine as a carbon and nitrogen source, the immediate fate of this compound in these specific microbial cultures is often reported as stable, with no further transformation observed.[4]

Abiotic Degradation

In addition to microbial activity, abiotic factors significantly influence the degradation of oxamyl in aquatic environments.

-

Hydrolysis: The stability of oxamyl in water is highly dependent on pH. It is relatively stable in acidic conditions (pH 5) but undergoes rapid hydrolysis in neutral to alkaline environments.[1] This chemical hydrolysis also results in the formation of this compound.[6]

-

Photodegradation: Oxamyl is susceptible to photodegradation, especially in the presence of ultraviolet (UV) light.[1] This process accelerates the hydrolysis of oxamyl to this compound.[1]

Ultimate Fate of Oxamyl and its Metabolites

While the initial hydrolysis to this compound is well-documented, the complete mineralization pathway is less defined in the scientific literature. However, environmental fate studies have identified further degradation products of oxamyl, suggesting a more complex breakdown cascade. These metabolites include N,N-dimethyloxamic acid (DMOA), N,N-dimethyl-1-cyanoformamide (DMCF), and N-methyloxamic acid (DMEA).[1][7] The ultimate fate of these intermediates is believed to be mineralization to carbon dioxide.[7]

Quantitative Data on Oxamyl Degradation

The rate of oxamyl degradation is influenced by various environmental factors. The following tables summarize key quantitative data from scientific studies.

| Parameter | Condition | Value | Reference |

| Half-life (t½) of Oxamyl | River water | 1-2 days | [8] |

| Water (pH 5) | Stable | [1] | |

| Water (pH 6.9) | 11 days | [1] | |

| Water (pH 7) | 7.9 days | ||

| Water (pH 9) | 2.9 hours - 3 days | [1] | |

| Aerobic soil | 2-4 weeks | [1] | |

| Anaerobic soil | < 1 week | [1] |

Table 1: Half-life of Oxamyl under Various Environmental Conditions.

| Microorganism | Degradation (%) | Time (days) | Reference |

| Trichoderma harzianum | 72.5% | 10 | [5] |

| Trichoderma viride | 82.05% | 10 | [5] |

| Pseudomonas sp. (strain OXA20) | Complete | 4 | [4] |

Table 2: Microbial Degradation of Oxamyl.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of oxamyl biodegradation in aquatic systems.

Isolation and Culture of Oxamyl-Degrading Microorganisms

Objective: To isolate and cultivate microorganisms capable of degrading oxamyl from environmental samples.

Materials:

-

Environmental water or soil samples

-

Mineral Salts Medium (MSM)

-

Oxamyl stock solution (analytical grade)

-

Petri dishes

-

Incubator

-

Shaker

Protocol:

-

Enrichment Culture:

-

Prepare a Mineral Salts Medium (MSM). A typical composition is provided below.

-

Add oxamyl as the sole source of carbon and nitrogen to the MSM at a concentration of 10-50 mg/L.

-

Inoculate the medium with 1-5% (v/v or w/v) of the environmental water or soil sample.

-

Incubate the culture at 25-30°C on a rotary shaker at 150 rpm.

-

After a period of incubation (e.g., 7-14 days), transfer an aliquot of the culture to fresh MSM with oxamyl and repeat the incubation. This process enriches for microorganisms capable of utilizing oxamyl.

-

-

Isolation of Pure Cultures:

-

After several enrichment cycles, serially dilute the culture.

-

Plate the dilutions onto MSM agar (B569324) plates containing oxamyl as the sole carbon and nitrogen source.

-

Incubate the plates at 25-30°C until colonies appear.

-

Isolate individual colonies and re-streak onto fresh plates to ensure purity.

-

-

Confirmation of Degrading Ability:

-

Inoculate pure isolates into liquid MSM containing a known concentration of oxamyl.

-

Monitor the disappearance of oxamyl over time using analytical methods such as HPLC or LC/MS/MS.

-

Mineral Salts Medium (MSM) Composition:

| Component | Concentration (g/L) |

| K2HPO4 | 1.5 |

| KH2PO4 | 0.5 |

| (NH4)2SO4 | 1.0 |

| MgSO4·7H2O | 0.2 |

| FeSO4·7H2O | 0.01 |

| CaCl2·2H2O | 0.02 |

| Trace element solution | 1.0 mL |

Table 3: Composition of a typical Mineral Salts Medium for culturing oxamyl-degrading bacteria.

Aquatic Microcosm Biodegradation Study

Objective: To evaluate the biodegradation of oxamyl in a simulated aquatic environment.

Materials:

-

Glass aquaria or beakers (microcosms)

-

Sediment and water from a relevant aquatic source

-

Oxamyl stock solution

-

Inoculum of oxamyl-degrading microorganisms (optional)

-

Aeration system (optional)

-

Sampling equipment (syringes, vials)

-

Analytical instrumentation (HPLC or LC/MS/MS)

Protocol:

-

Microcosm Setup:

-

Place a layer of sediment (e.g., 2-5 cm) at the bottom of the microcosm vessels.

-

Carefully add water collected from the same source as the sediment to a desired depth, minimizing sediment disturbance.

-

Allow the microcosms to acclimate for a period of time (e.g., 1-2 weeks) under controlled temperature and light conditions.

-

-

Experimental Treatment:

-

Spike the water in the microcosms with a known concentration of oxamyl. A solvent carrier (e.g., methanol) may be used for poorly soluble compounds, with a corresponding solvent control group.

-

For biotic degradation studies, some microcosms can be inoculated with a known culture of oxamyl-degrading microorganisms.

-

Include sterile control microcosms (e.g., by autoclaving the sediment and water or by adding a chemical sterilant like sodium azide) to assess abiotic degradation.

-

-

Incubation and Sampling:

-

Incubate the microcosms under controlled conditions (e.g., 20-25°C, 12:12 h light:dark cycle).

-

Collect water samples at regular intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).

-

Process the samples immediately for analysis or store them appropriately (e.g., at 4°C in the dark).

-

-

Sample Analysis:

-

Analyze the concentration of oxamyl and its degradation products (e.g., this compound) in the water samples using a validated analytical method like LC/MS/MS.

-

Analytical Workflow for Oxamyl and this compound in Water

Objective: To quantify the concentration of oxamyl and its primary metabolite, this compound, in aqueous samples.

Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC/MS/MS).

Sample Preparation:

-

Collect a 10 mL aliquot of the water sample.

-

Acidify the sample by adding a dilute solution of formic acid (e.g., 0.1%).

-

If the sample contains suspended solids, filter it through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE).[2]

-

Transfer the filtrate to an autosampler vial for LC/MS/MS analysis.

LC/MS/MS Conditions (Example):

-

Column: C18 reverse-phase column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

-

Gradient Elution: A suitable gradient program to separate oxamyl and this compound.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for oxamyl and this compound.

Quantification:

-

Prepare a series of calibration standards of oxamyl and this compound in a clean matrix (e.g., reagent water with 0.1% formic acid).

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the concentration of oxamyl and this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Proposed biodegradation pathway of oxamyl in aquatic systems.

Caption: General experimental workflow for studying oxamyl biodegradation.

Conclusion

The biodegradation of oxamyl in aquatic systems is a complex process driven by both microbial and abiotic factors. The primary and initial step is the hydrolysis of oxamyl to the less toxic this compound. While several microorganisms have been identified that can perform this initial transformation, the complete mineralization pathway of this compound requires further investigation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the environmental fate of oxamyl and develop effective bioremediation strategies for contaminated aquatic environments.

References

- 1. epa.gov [epa.gov]

- 2. epa.gov [epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Isolation of Oxamyl-degrading Bacteria and Identification of cehA as a Novel Oxamyl Hydrolase Gene [frontiersin.org]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. oecd.org [oecd.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. EXTOXNET PIP - OXAMYL [extoxnet.orst.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of Oxamyl Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamyl (B33474) oxime, also known by its IUPAC name methyl (1Z)-2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate, is a significant metabolite of the insecticide and nematicide Oxamyl.[1] It is classified as an oxime, a class of nitrogen compounds, and is considered a pesticide degradation product.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of Oxamyl oxime, detailed experimental protocols for its analysis, and visualizations of its metabolic pathway and analytical workflows.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a consolidated reference for researchers.

| Property | Value | Source |

| IUPAC Name | methyl (1Z)-2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate | [1] |

| Synonyms | Oximino oxamyl, Methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate, A2213 | [1][2][3] |

| CAS Number | 30558-43-1 | [1][2] |

| Molecular Formula | C5H10N2O2S | [1][2] |

| Molecular Weight | 162.21 g/mol | [1][2] |

| Exact Mass | 162.0463 g/mol | [2] |

| Physical Description | White powder/solid | [1] |

| Solubility | Soluble in DMSO | [2] |

| LogP | 0.22530 | [4] |

| Density | 1.31 g/cm³ | [5] |

| Elemental Analysis | C: 37.02%, H: 6.21%, N: 17.27%, O: 19.73%, S: 19.76% | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate detection and quantification of this compound in various matrices. Below are protocols for its determination in water and soil, as well as a general method for the analysis of related compounds in crops.

Protocol 1: Determination of Oxamyl and this compound in Water by LC/MS/MS

This method is designed for the detection, quantification, and confirmation of Oxamyl and its oxime metabolite in water samples.

1. Sample Preparation:

-

Take a 10 mL aliquot of the water sample.

-

Acidify the aliquot with an aqueous solution of formic acid.

-

If necessary, filter the sample. No further concentration or clean-up steps are required.[6]

2. Chromatographic Separation:

-

Perform chromatographic separation using a gradient elution.[6]

3. Mass Spectrometry Analysis:

-

Utilize LC/MS/MS with atmospheric pressure ionization (API) in the multiple reaction monitoring (MRM) mode.

-

Analysis is performed by positive ion MS/MS, using the protonated molecular ion as the precursor.

-

Induce collision dissociation of the precursor ion in the collision cell of the mass spectrometer to form product ions.

-

Mass analyze the predominant product ion in the third quadrupole filter.[6]

4. Quantification:

-

Calculate the concentration of this compound for each injection solution from a standard curve equation using the chromatographic peak area.

-

Report residues in parts per billion (ppb, ng/mL).[6]

Protocol 2: Determination of Oxamyl and this compound in Soil by LC/MS

This protocol outlines the extraction and analysis of Oxamyl and its oxime metabolite from soil samples.

1. Sample Extraction:

-

Mix the soil sample with silica (B1680970) gel and load it into an Accelerated Solvent Extraction (ASE) cell.

-

Fill the remaining void in the cell with sand.

-

Extract the soil with a solution of 0.01% formic acid in 80:20 acetonitrile:methanol (v:v).[7]

2. Sample Preparation and Concentration:

-

Measure the total extract volume (approximately 30-35 mL) and mix thoroughly.

-

Take a 5 mL aliquot of the initial extract into a 13 mL glass centrifuge tube.

-

Add 1 mL of 0.01% formic acid in water and concentrate the aliquot to 1.5 mL under a stream of nitrogen.

-

Dilute the concentrate to a final volume of 10 mL with 0.01% formic acid in water, then sonicate and shake the sample.

-

Filter the sample through an Acrodisc® 13 PTFE filter.[7]

3. LC/MS Analysis:

-

Use LC/MS with electrospray ionization (ES+) in selected ion monitoring (SIM) mode.

-

Monitor the protonated oxime ion (m/z 163).[7]

Protocol 3: Gas-Liquid Chromatography of Oxime Trimethylsilyl (B98337) Ethers in Crops

This method is suitable for the determination of residues of Oxamyl and its oxime in various crops.

1. Extraction and Hydrolysis:

-

Extract both Oxamyl and its oxime metabolite from the crop sample.

-

Hydrolyze the Oxamyl in the extract to its oxime.[8]

2. Derivatization:

-

Convert the oxime to its trimethylsilyl (TMS) ether derivative. This derivatization results in symmetrical peaks of consistent size during gas chromatography.[9]

3. Gas-Liquid Chromatography Analysis:

-

Analyze the oxime-TMS ether using a gas-liquid chromatograph equipped with a flame-photometric detector in the sulfur-selective mode.

-

An isothermal analysis on a 5% OV-1 column is suitable.[9]

4. Quantification:

-

Quantify the total residue (Oxamyl plus free oxime) as the oxime.[8] Derivative formation is reproducible for standards over a range of 0.25 to 10.0 µg/mL in benzene.[9]

Visualizations

The following diagrams illustrate the metabolic degradation pathway of Oxamyl and a general workflow for its analysis.

Caption: Metabolic degradation pathway of Oxamyl to this compound.

Caption: General experimental workflow for this compound analysis.

References

- 1. This compound | C5H10N2O2S | CID 6399255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Oxamyl-oxime | CymitQuimica [cymitquimica.com]

- 4. oxamyl-oxime | CAS#:30558-43-1 | Chemsrc [chemsrc.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. epa.gov [epa.gov]

- 7. epa.gov [epa.gov]

- 8. 527. Oxamyl (Pesticide residues in food: 1980 evaluations) [inchem.org]

- 9. Determination of residues of methomyl and oxamyl and their oximes in crops by gas-liquid chromatography of oxime trimethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxamyl Oxime: A Comprehensive Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamyl (B33474) is a broad-spectrum carbamate (B1207046) pesticide widely used for the control of insects, mites, and nematodes. Its efficacy and environmental fate are intrinsically linked to its stability and the formation of its degradation products. This technical guide provides an in-depth analysis of the stability of oxamyl and its primary metabolite, oxamyl oxime, under various environmental conditions. It details the chemical and biological degradation pathways, summarizes key quantitative data, and outlines the experimental methodologies used in these assessments.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of oxamyl and its primary degradation product, this compound, is crucial for interpreting their environmental behavior.

| Property | Oxamyl | This compound (IN-A2213) |

| IUPAC Name | methyl 2-(dimethylamino)-N-(methylcarbamoyloxy)-2-oxoethanimidothioate[1] | methyl N',N'-dimethyl-N-hydroxy-1-thiooxamimidate |

| CAS Number | 23135-22-0[1] | 30558-43-1[2][3] |

| Molecular Formula | C₇H₁₃N₃O₃S[1] | C₅H₁₀N₂O₂S[3][4][5] |

| Molecular Weight | 219.26 g/mol [1] | 162.21 g/mol [3][4][5] |

| Appearance | White crystalline solid[1] | White powder[5] |

| Water Solubility | 280 g/L (at 25°C)[6] | Data not readily available |

| Log Kow | -0.47[6] | Data not readily available |

Stability of Oxamyl

The persistence of oxamyl in the environment is governed by several degradation processes, including hydrolysis, photolysis, and microbial degradation.

Hydrolysis

The rate of hydrolysis of oxamyl is highly dependent on the pH of the aqueous solution. It is relatively stable under acidic conditions but degrades rapidly in neutral to alkaline environments.[6][7] The primary hydrolysis product is this compound (IN-A2213).

Table 1: Hydrolysis Half-life of Oxamyl at 25°C

| pH | Half-life | Reference |

| 4.5 | 300 weeks | [1] |

| 4.7 | Stable for at least 11 days | [1] |

| 5 | > 31 days | [1][7] |

| 6.0 | 17 weeks | [1] |

| 6.9 | Slow hydrolysis (3% after 24h, 9% after 48h) | [1] |

| 7.0 | 1.6 weeks (11.2 days) | [1] |

| 7.0 | ~8 days | [7] |

| 8.0 | 1.4 days | [1] |

| 9.0 | ~3 hours (rapid, 30% conversion in 6 hours) | [1][7] |

Photolysis

Oxamyl is susceptible to photodegradation, a process that can be accelerated by the presence of sunlight.[1]

Table 2: Photodegradation of Oxamyl

| Medium | Condition | Half-life | Quantum Yield | Reference |

| Aqueous Solution (pH 5) | Simulated sunlight | ~7.0 days | [7] | |

| Aqueous Solution (pH 6) | Monochromatic irradiation (λ=254 nm) | 0.54 ± 0.08 | [8] | |

| Thin Film (0.67 µg/cm²) | 55.38 hours | [1] | ||

| Sandy Loam Soil | Irradiated | 1.9 days | ||

| Silt Loam Soil | Irradiated | 3.8 days |

Microbial Degradation

Microbial activity is a significant contributor to the degradation of oxamyl in soil. The rate of degradation is influenced by soil type, moisture content, and temperature.

Table 3: Soil Degradation Half-life of Oxamyl

| Soil Type | Condition | Half-life | Reference |

| Loamy Sand (pH 6.8) | Aerobic | 11 days | [1] |

| Fine Sand (pH 6.4) | Aerobic | 15 days | [1] |

| Silt Loam (pH 4.7) | Anaerobic | 6 days | [1] |

| Bet Dagan Soil | 4 to 33 days | [1][9] | |

| Field Studies | 4 to 20 days | [10] |

A variety of microorganisms have been identified as capable of degrading oxamyl, including bacteria from the genera Pseudomonas, Aminobacter, and Mesorhizobium, and fungi such as Trichoderma harzianum and Trichoderma viride.[11][12][13] These microorganisms typically hydrolyze oxamyl to this compound and utilize the resulting methylamine (B109427) as a carbon and nitrogen source.[11]

Degradation Products

The degradation of oxamyl leads to the formation of several metabolites, with this compound being the most prominent.

-

This compound (IN-A2213): The primary hydrolysis and microbial degradation product.

-

N,N-dimethyl-1-cyanoformamide (DMCF or IN-N0079): Formed through a Beckmann-type rearrangement of oxamyl or directly from this compound.

-

N,N-dimethyloxamic acid (IN-D2708): A further degradation product formed from IN-N0079.[6]

Degradation Pathways

The degradation of oxamyl proceeds through several interconnected pathways, primarily initiated by hydrolysis or microbial action.

References

- 1. Oxamyl | C7H13N3O3S | CID 31657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. medkoo.com [medkoo.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. This compound | C5H10N2O2S | CID 6399255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. oehha.ca.gov [oehha.ca.gov]

- 7. fao.org [fao.org]

- 8. researchgate.net [researchgate.net]

- 9. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]

- 10. EXTOXNET PIP - OXAMYL [extoxnet.orst.edu]

- 11. Frontiers | Isolation of Oxamyl-degrading Bacteria and Identification of cehA as a Novel Oxamyl Hydrolase Gene [frontiersin.org]

- 12. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

An In-depth Technical Guide on the Cholinesterase Inhibition Activity of Oxamyl and its Metabolite, Oxamyl Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamyl (B33474) is a potent carbamate (B1207046) pesticide renowned for its efficacy as an insecticide, nematicide, and acaricide.[1][2] Its mode of action is centered on the reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][3] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132), resulting in neurotoxicity to target organisms.[3] A primary metabolite in the degradation pathway of oxamyl is oxamyl oxime, formed through the hydrolysis of the carbamoyl (B1232498) group.[4] While oxamyl is a highly effective cholinesterase inhibitor, its oxime metabolite is reported to be non-toxic, indicating a significant reduction in or absence of inhibitory activity against AChE.[4] This guide provides a comprehensive overview of the cholinesterase inhibition activity of oxamyl, the metabolic pathway leading to this compound, and the implications of this biotransformation. It details the mechanism of action, summarizes the available toxicological data, and provides a standardized experimental protocol for assessing cholinesterase inhibition.

Mechanism of Cholinesterase Inhibition by Carbamates

Carbamate pesticides, including oxamyl, function as reversible inhibitors of acetylcholinesterase (AChE).[3] The mechanism involves the carbamylation of a serine hydroxyl group within the active site of the AChE enzyme. This process forms a carbamylated enzyme complex that is significantly more stable than the acetylated enzyme intermediate formed during the normal hydrolysis of acetylcholine. Consequently, the enzyme is temporarily inactivated, leading to the accumulation of acetylcholine at the synaptic cleft and subsequent overstimulation of cholinergic receptors.[3] This prolonged cholinergic stimulation results in the characteristic signs of neurotoxicity.[5] Unlike organophosphates, the carbamylation of AChE is reversible, and spontaneous decarbamylation will eventually restore enzyme function.[3]

Caption: Mechanism of reversible cholinesterase inhibition by Oxamyl.

Quantitative Data on Cholinesterase Inhibition

While extensive data is available on the potent cholinesterase inhibition and high toxicity of oxamyl, there is a notable lack of specific quantitative data, such as IC50 values, for its metabolite, this compound. Literature consistently refers to this compound as a "non-toxic" metabolite, which strongly suggests that its affinity for and inhibition of cholinesterase is negligible compared to the parent compound.[4]

| Compound | Organism | Parameter | Value | Reference(s) |

| Oxamyl | Rat (in vivo) | Oral LD50 | 2.5 - 3.1 mg/kg (fasted male) | [5] |

| Rat (in vivo) | Oral LD50 | 2.8 - 4.0 mg/kg (fasted female) | [6] | |

| Mouse (in vivo) | Oral LD50 | 2.3 - 3.3 mg/kg (fasted) | [5] | |

| Rabbit (in vivo) | Dermal LD50 | 740 mg/kg | [5] | |

| This compound | Not specified | Cholinesterase Inhibition | Described as a "non-toxic" metabolite, implying significantly reduced or negligible inhibitory activity. | [4] |

Metabolic Pathway of Oxamyl

The primary metabolic pathway for the detoxification of oxamyl in various biological systems, including plants and microorganisms, is the hydrolysis of the carbamate ester linkage. This biotransformation is a critical step in reducing the toxicity of the compound.

Caption: Metabolic conversion of Oxamyl to its non-toxic oxime metabolite.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

The following is a detailed methodology for a standard in vitro assay to determine the cholinesterase inhibitory activity of a test compound, such as this compound. This protocol is based on the widely used Ellman's method.

4.1. Principle The activity of cholinesterase is measured spectrophotometrically by monitoring the production of thiocholine (B1204863) from the hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm. The rate of color change is proportional to the enzyme activity.

4.2. Materials and Reagents

-

Acetylcholinesterase (AChE) from a specified source (e.g., electric eel, human recombinant)

-

Butyrylcholinesterase (BChE) from a specified source (e.g., equine serum, human plasma)

-

Acetylthiocholine iodide (ATCI) - Substrate for AChE

-

Butyrylthiocholine iodide (BTCI) - Substrate for BChE

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Donepezil or Oxamyl)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

4.3. Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in DMSO.

-

Create a series of dilutions of the test compound in phosphate buffer to achieve the desired final concentrations for the assay.

-

Prepare stock solutions of the substrates (ATCI and BTCI) and DTNB in buffer.

-

Prepare working solutions of AChE and BChE in buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.

-

-

Assay Protocol (per well):

-

Add 140 µL of phosphate buffer to each well of a 96-well plate.

-

Add 20 µL of the test compound solution at various concentrations (or vehicle for control wells).

-

Add 20 µL of the enzyme solution (AChE or BChE).

-

Mix gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the appropriate substrate solution (ATCI for AChE or BTCI for BChE).

-

Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by performing a non-linear regression analysis of the dose-response curve.

-

Caption: Experimental workflow for the in vitro cholinesterase inhibition assay.

Discussion and Conclusion

The available evidence strongly supports the classification of oxamyl as a potent, reversible inhibitor of acetylcholinesterase, which is the basis for its insecticidal and toxic properties. The primary metabolic transformation of oxamyl leads to the formation of this compound. Multiple sources indicate that this metabolite is essentially non-toxic, which implies a dramatic loss of cholinesterase inhibition activity. This detoxification pathway is crucial for the relatively rapid degradation of oxamyl in the environment and in biological systems.

A significant gap in the current scientific literature is the absence of specific quantitative data (i.e., IC50 values) for the cholinesterase inhibition activity of isolated this compound. While the qualitative description as "non-toxic" is informative for toxicological risk assessment, precise quantitative values would be beneficial for a complete understanding of the structure-activity relationship and the metabolic fate of oxamyl. The experimental protocol detailed in this guide provides a standardized method that could be employed to generate this missing data, thereby offering a more complete picture of the biochemical profile of oxamyl and its metabolites. Future research should focus on conducting such comparative in vitro studies to quantify the difference in inhibitory potency between oxamyl and this compound.

References

Methodological & Application

Application Notes and Protocols for the Detection of Oxamyl Oxime in Produce

Introduction

Oxamyl (B33474) is a broad-spectrum insecticide and nematicide used on a variety of agricultural crops.[1][2] Its primary metabolite, oxamyl oxime, is also of toxicological concern and is often included in the residue definition for risk assessment.[3] Therefore, sensitive and reliable analytical methods for the simultaneous detection and quantification of both oxamyl and this compound in produce are essential for ensuring food safety and regulatory compliance.

These application notes provide detailed protocols for the analysis of oxamyl and this compound residues in fruits and vegetables using two common and effective analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with QuEChERS sample preparation and Gas Chromatography-Mass Spectrometry (GC-MS) following solvent extraction.

Quantitative Data Summary

The following table summarizes the performance characteristics of various analytical methods for the determination of oxamyl and its oxime metabolite in produce.

| Analytical Method | Matrix | Analyte(s) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery Rate (%) | Reference |

| LC-MS/MS | Vegetables/Fruits | Oxamyl | 0.002 mg/kg | - | 92.0 - 96.8 | [4] |

| LC-MS/MS | Vegetables/Fruits | This compound | 0.001 mg/kg | - | 90.5 - 95.1 | [4] |

| LC-MS/MS | Potatoes | Oxamyl | - | 0.005 mg/kg | - | [5] |

| HPLC-UV with column switching | Produce | Oxamyl & this compound | - | 0.02 mg/kg | - | [5] |

| GC-NPD | Peppers, Tomatoes, Cucumbers | Oxamyl | 0.02 ppm (mg/kg) | - | 88 - 97 | [6] |

| GC-MS | Milk, Bovine Muscle, Eggs | Oxamyl (as oxime) | - | 0.01 mg/kg | - | |

| GLC-FPD | Crops | Oxamyl & this compound | - | - | High | [7] |

Experimental Protocols

Protocol 1: QuEChERS Extraction and LC-MS/MS Analysis

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which simplifies sample preparation and is suitable for multi-residue analysis.[8][9][10]

1. Sample Preparation and Homogenization:

- Weigh 10-15 g of a representative portion of the fruit or vegetable sample into a 50 mL centrifuge tube.

- For samples with high water content, they can be frozen and cryo-milled to aid in homogenization.

- Add an appropriate volume of water to bring the total water content to approximately 10 mL (considering the natural water content of the produce).

- Add 10 mL of acetonitrile (B52724) to the tube.

- Homogenize the sample using a high-speed homogenizer for 2-3 minutes.

2. Extraction (Salting Out):

- Add a QuEChERS extraction salt packet containing 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl) to the homogenate.

- Immediately cap the tube and shake vigorously for 1 minute. This step partitions the pesticides into the acetonitrile layer.

- Centrifuge the tube at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents. For general produce, this may include 150 mg of anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA). For pigmented produce, 50 mg of graphitized carbon black (GCB) may also be included to remove chlorophyll.

- Vortex the tube for 30 seconds.

- Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.

4. Final Extract Preparation and Analysis:

- Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

- The extract is now ready for injection into the LC-MS/MS system.

- Analysis is performed by LC-MS/MS using atmospheric pressure ionization (API) in the multiple reaction monitoring (MRM) mode.[1]

LC-MS/MS Instrumental Parameters (Typical):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and methanol (B129727) or acetonitrile.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: Specific precursor and product ions for oxamyl and this compound should be monitored.

Protocol 2: Solvent Extraction and GC-MS Analysis

This protocol describes a traditional solvent extraction method followed by gas chromatographic analysis. Some older GC methods involve the conversion of oxamyl to its more volatile oxime for detection.

1. Sample Preparation and Extraction:

- Homogenize a 40 g sample of the produce.

- Extract the homogenized sample with 100 mL of ethyl acetate (B1210297) by blending at high speed for 3-5 minutes.[6]

- Filter the extract through a Büchner funnel with suction.

2. Cleanup:

- Concentrate the filtrate to a small volume (e.g., 5 mL) using a rotary evaporator.

- Perform a column cleanup using a glass column packed with activated alumina.[6]

- Elute the analytes from the column with a suitable solvent mixture (e.g., acetone/hexane).

- Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

3. Derivatization (Optional but Recommended for GC):

- To improve the chromatographic properties of this compound, it can be derivatized to its trimethylsilyl (B98337) (TMS) ether.[7]

- Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the final extract.

- Heat the mixture at 60-70°C for 20-30 minutes to complete the reaction.

4. GC-MS Analysis:

- Inject an aliquot of the final extract (derivatized or underivatized) into the GC-MS system.

- The determination is often carried out using a thermionic nitrogen-phosphorus detector (NPD) or a mass spectrometer.[6]

GC-MS Instrumental Parameters (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate.

-